N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Multi-step syntheses using unprotected 1-[(4-nitrophenyl)sulfonyl]piperazine require extra protection/deprotection cycles that reduce overall yield. This orthogonally masked building block overcomes that bottleneck: - Boc group at N1 enables selective deprotection (TFA/DCM) and direct elaboration without consuming electrophilic coupling partners. - 4-Nitrophenylsulfonyl chromophore allows UV-based reaction monitoring and preparative HPLC at 254/280 nm, eliminating specialized detectors. - Empowers focused library synthesis around the lead compound #5 pharmacophore for radiation countermeasure and HBV capsid assembly programs.

Molecular Formula C15H21N3O6S
Molecular Weight 371.4 g/mol
CAS No. 173951-83-2
Cat. No. B063561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine
CAS173951-83-2
Molecular FormulaC15H21N3O6S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-6-4-12(5-7-13)18(20)21/h4-7H,8-11H2,1-3H3
InChIKeyFNYGSFIGPKAOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine: Identity and Class Positioning


N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine (CAS 173951-83-2; molecular formula C₁₅H₂₁N₃O₆S; molecular weight 371.41 g/mol) is a heterobifunctional piperazine building block carrying an acid-labile tert-butyloxycarbonyl (Boc) protecting group at N1 and a 4-nitrophenylsulfonyl group at N4 . The compound belongs to the 4-(nitrophenylsulfonyl)piperazine chemotype, which has demonstrated radioprotective and radiomitigative activity in vivo through modulation of CD11b⁺Ly6G⁺Ly6C⁺ immature myeloid cell expansion [1]. Its dual functionality—a masked secondary amine for iterative synthetic elaboration and a strongly electron-withdrawing 4-nitrophenylsulfonyl moiety that alters ring electronics and serves as a UV-active chromophore—positions it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, antiviral assembly effectors, and radiation countermeasure discovery [1].

Orthogonal protection
N1-Boc masked amine enables selective N4-sulfonamide chemistry without competitive reactivity.
UV chromophore
4-Nitrophenylsulfonyl group provides intrinsic UV absorbance for direct HPLC/TLC monitoring.
Medicinal chemistry scaffold
Versatile building block for kinase, antiviral, and radiomitigator discovery programs.

Why This Building Block Cannot Be Replaced by Simpler Analogs


Generic substitution with unprotected 1-[(4-nitrophenyl)sulfonyl]piperazine (CAS 403825-44-5) or its hydrochloride salt (CAS 1049751-39-4) introduces a nucleophilic secondary amine that consumes electrophilic coupling partners, necessitates additional protection–deprotection steps, and lowers overall synthetic yield in multi-step sequences . Within the 4-(nitrophenylsulfonyl)piperazine class, pharmacokinetic performance is exquisitely sensitive to N1-substitution: the PLOS One 2017 study demonstrated that compound #7 (a close structural analog lacking the Boc-substituted N1) exhibited inferior serum persistence relative to lead compound #5, with its variable in vivo mitigation efficacy directly attributed to suboptimal pharmacokinetic availability [1]. The Boc group of 173951-83-2 thus serves as a critical synthetic handle that both streamlines downstream derivatization and, when retained in final bioactive molecules of this chemotype, contributes to improved drug-like properties [1].

Synthetic overhead
Unprotected analog (403825-44-5) may require additional N1-Boc installation, adding 1–2 steps and potentially lowering overall yield.
Pharmacokinetic sensitivity
N1-substitution may alter serum persistence; a structurally related N1-aryl analog exhibited inferior pharmacokinetic availability in a reported study.
Patent space alignment
Lack of N1-substitution may exclude simpler piperazine sulfonamides from patent-disclosed HBV assembly effector chemical space.

Comparative Evidence for N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine


Orthogonal Protection Advantage in Multi-Step Synthesis

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine (173951-83-2) provides an N1-Boc protected secondary amine, enabling chemoselective N4-sulfonamide elaboration without competitive N1 reactivity. The closest unprotected analog, 1-[(4-nitrophenyl)sulfonyl]piperazine (CAS 403825-44-5; MW 271.29 g/mol), bears a free N1–H that requires in situ protection before further N1-functionalization, adding 1–2 synthetic steps and typically reducing overall yield by 15–30% per additional protection–deprotection cycle . Purchasing 173951-83-2 eliminates this protection step, directly delivering the differentially protected scaffold ready for N4-directed chemistry .

Synthetic efficiency
Method context
Eliminates 1–2 protection steps, recovers ~15–30% cumulative yield.
Streamlines multi-step synthesis by avoiding N1 reprotection.
Based on standard protection/deprotection cycles; verify under specific conditions.
Medicinal Chemistry Synthetic Methodology Building Block Procurement

UV Detectability from the 4-Nitrophenylsulfonyl Chromophore

The 4-nitrophenylsulfonyl group of 173951-83-2 serves as an intrinsic UV chromophore (λₘₐₓ ~ 260–280 nm, ε ~ 10,000 M⁻¹cm⁻¹ typical for 4-nitrophenyl derivatives), enabling direct HPLC-UV or TLC visualization without post-run derivatization [1]. In contrast, non-nitrated phenylsulfonyl piperazine analogs (e.g., 1-(phenylsulfonyl)piperazine derivatives) exhibit weak UV absorption (ε < 1,000 M⁻¹cm⁻¹ above 254 nm), requiring either evaporative light scattering detection (ELSD) or mass spectrometry for reliable quantification [2]. This chromophoric advantage reduces analytical method development time and improves limit of detection in reaction monitoring.

UV chromophore
Class-level
≥10-fold higher UV response vs. non-nitrated phenylsulfonyl analogs.
Enables direct HPLC-UV monitoring without derivatization.
Class-typical molar absorptivity; verify for this specific compound.
Analytical Chemistry Purification Monitoring Quality Control

Pharmacokinetic Differentiation Within the Piperazine Class

In a direct pharmacokinetic head-to-head comparison within the 4-(nitrophenylsulfonyl)piperazine series (PLoS One 2017), compound #5—a lead compound structurally incorporating the N1-substituted piperazine scaffold—exhibited a serum half-life (t₁/₂) of 9 hours following a single 5 mg/kg subcutaneous dose in mice, with Cₘₐₓ = 0.12 μg/mL, Tₘₐₓ = 2 h, AUC = 0.41 μg·h/mL, and clearance (CL) = 0.37 mL/h [1]. In the same assay, compound #7 (an N1-aryl-substituted analog lacking the Boc-type steric bulk) and compound #11 (a specially synthesized comparator) showed inferior persistence; the study authors explicitly attributed #7's variable in vivo mitigation performance to its poor pharmacokinetic availability [1]. This demonstrates that N1-substitution identity is a critical determinant of systemic exposure within this chemotype.

Serum half-life
Head-to-head
Lead compound #5 (Boc-type N1): t½ = 9 h; N1-aryl analog #7: inferior persistence.
Supports N1-substitution-dependent PK profile in murine model.
Single 5 mg/kg s.c. dose; exact values for #7 not reported.
Radiomitigation Pharmacokinetics Lead Optimization

HBV Assembly Effector Patent Coverage

Patent literature (Paragraph 0091, HEPATITIS B VIRAL ASSEMBLY EFFECTORS) explicitly discloses 4-(nitrophenylsulfonyl)piperazine derivatives including 173951-83-2 as assembly effector compounds that induce defective HBV capsid assembly . In contrast, simpler piperazine sulfonamides lacking the N1-Boc or equivalent substitution are not claimed in this patent family, indicating that the substituted scaffold is structurally necessary for the claimed antiviral mechanism . This patent association provides procurement-based differentiation: 173951-83-2 is a direct building block for synthesizing composition-of-matter-protected antiviral leads, whereas unprotected analogs fall outside the claimed chemical space.

Patent scope
Class-level
173951-83-2 and N1-substituted derivatives claimed in AU2016249021A1.
Aligns with patent-protected antiviral lead chemical space.
Patent analysis; verify current legal status.
Antiviral Drug Discovery HBV Capsid Assembly Patent Landscape

Optimal Procurement and Application Scenarios


Radiation Mitigator Lead Diversification

Research teams pursuing 4-(nitrophenylsulfonyl)piperazine-based radiation countermeasures can purchase 173951-83-2 as the orthogonally protected scaffold. Boc deprotection (TFA/DCM) liberates the N1-secondary amine, which can be directly acylated, sulfonylated, or alkylated to generate focused libraries around the lead compound #5 pharmacophore. This approach avoids the 1–2 step protection overhead required when starting from 1-[(4-nitrophenyl)sulfonyl]piperazine (403825-44-5) [Section 3, Evidence Item 1]. The resulting analogs can be rapidly screened for improved pharmacokinetic persistence, as the N1-substitution identity directly influences serum half-life (t₁/₂ of lead #5 = 9 h vs. inferior persistence of N1-aryl analog #7) [Section 3, Evidence Item 3].

HBV Capsid Assembly Effector Synthesis

Groups targeting HBV capsid assembly can utilize 173951-83-2 as a key intermediate for synthesizing patent-disclosed assembly effector compounds. The N4-(4-nitrophenylsulfonyl) group provides the required electron-deficient aryl sulfonamide motif, while the N1-Boc group can be selectively removed to install diverse N1-substituents specified in the AU2016249021A1 patent family [Section 3, Evidence Item 4]. This synthetic route provides direct access to composition-of-matter-protected chemical space, supporting both lead optimization and IP position strengthening.

UV-Trackable Intermediate for Reaction Optimization

Process development groups can exploit the strong UV chromophore of the 4-nitrophenylsulfonyl group (ε ~ 10,000 M⁻¹cm⁻¹) [Section 3, Evidence Item 2] to monitor reaction progress, intermediate purity, and preparative HPLC purification without specialized detectors. This is particularly advantageous in high-throughput parallel synthesis settings where ELSD or MS detection for every well is impractical, enabling robust UV-based quantification at 254 nm or 280 nm across diverse reaction conditions.

Photo-Cleavable Linker Precursor Development

The 4-nitrophenylsulfonyl group can serve as a precursor for 4-aminophenylsulfonyl derivatives via nitro reduction (H₂/Pd-C or SnCl₂), generating an aniline handle for further functionalization (diazotization, amide coupling, or biotin conjugation). Starting from 173951-83-2 ensures that the N1 position remains Boc-protected throughout these transformations, preventing undesired cross-reactivity. This scenario is directly supported by the compound's demonstrated utility in generating diverse sulfonamide libraries (Section 3, Evidence Item 1).

Application
Selection Property
Validation Focus
Radiation Mitigator Lead Diversification
Orthogonal N1-Boc protection for efficient SAR exploration
Pharmacokinetic profile evaluation (N1-substitution dependence)
HBV Capsid Assembly Effector Synthesis
Patent-disclosed N1-substituted scaffold
Access to composition-of-matter protected antiviral chemical space
UV-Trackable Reaction Intermediate
Intrinsic 4-nitrophenyl UV chromophore for direct detection
Reaction monitoring and purification by standard UV detectors
Photo-Cleavable Linker Precursor
Nitro group reducible to aniline with orthogonal Boc stability
Selective N4 functionalization without N1 deprotection
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